Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
CAS No.: 192657-68-4
Cat. No.: VC15979452
Molecular Formula: C10H23NOSi
Molecular Weight: 201.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192657-68-4 |
|---|---|
| Molecular Formula | C10H23NOSi |
| Molecular Weight | 201.38 g/mol |
| IUPAC Name | 2-(aziridin-1-yl)ethoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-8-11-6-7-11/h6-9H2,1-5H3 |
| Standard InChI Key | NSLYKTYIRDLCHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCN1CC1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- denotes a three-membered aziridine ring (C₂H₅N) substituted at the nitrogen atom with a 2-[(tert-butyldimethylsilyl)oxy]ethyl group. The TBDMS ether (Si(CH₃)₂C(CH₃)₃) introduces steric bulk and hydrolytic stability, while the ethyloxy linker (–CH₂CH₂O–) bridges the silyl group to the aziridine nitrogen.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₂₃NOSi |
| Molecular Weight | 213.39 g/mol |
| Hybridization | sp³ (aziridine N), sp³ (silyl center) |
| Stereochemistry | Planar aziridine ring; axial chirality possible at silyl group |
The tert-butyldimethylsilyl group is a widely used protecting group for alcohols in organic synthesis due to its stability under basic and mildly acidic conditions . Its incorporation into aziridine derivatives modifies the electronic environment of the nitrogen atom, influencing ring-opening reactivity and regioselectivity .
Synthetic Pathways and Reactivity
Synthesis of Aziridine-Silyl Ether Derivatives
While no direct synthesis of 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]aziridine is documented, analogous compounds provide a blueprint for its preparation. A representative route involves:
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Aziridine Formation: Cyclization of β-chloroethylamine precursors or [2+1] cycloaddition reactions.
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Silyl Ether Installation: Hydrosilylation or nucleophilic substitution to attach the TBDMS group.
For example, Moon et al. (2017) synthesized 1-benzyl-2-(((dimethyl(vinyl)silyl)oxy)methyl)aziridine via a multi-step sequence involving dibromopropanoate intermediates, benzylamine coupling, and hydrosilylation . Adapting this methodology, the target compound could be synthesized by substituting benzylamine with 2-[(tert-butyldimethylsilyl)oxy]ethylamine.
Table 2: Key Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aziridine ring closure | LiAlH₄ reduction of ester precursors | 87% |
| Silyl ether formation | Triethylamine, dimethylvinylsilyl chloride | 80% |
Reactivity and Ring-Opening Tendencies
The aziridine ring undergoes nucleophilic ring-opening due to its high ring strain (≈27 kcal/mol). The TBDMS group modulates this reactivity:
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Electronic Effects: Electron-donating silyl ethers increase nitrogen basicity, accelerating protonation and subsequent nucleophilic attack.
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Steric Effects: Bulky TBDMS groups hinder access to the nitrogen lone pair, potentially directing attack to the less substituted carbon.
In the presence of carboxylic acids (e.g., 5(6)-carboxyfluorescein), aziridine-silyl ethers undergo regioselective ring-opening to form β-amino alcohol derivatives . This reactivity is exploited in polymer functionalization and bioconjugation.
Applications in Materials Science
Polymer Modification and Crosslinking
Aziridine-silyl ethers serve as bifunctional monomers in silicone-based polymers. For instance, Moon et al. (2017) demonstrated that aziridine-functionalized polydimethylsiloxanes (PDMS) undergo simultaneous:
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Hydrosilylation: Pt-catalyzed coupling of vinyl groups with Si–H bonds.
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Aziridine Ring-Opening: Post-polymerization modification with nucleophiles like carboxylic acids .
Table 3: Functionalization Efficiency of Aziridine-PDMS
| Nucleophile | Reaction Time (h) | Functionalization Yield |
|---|---|---|
| 5(6)-Carboxyfluorescein | 18 | >95% |
| Benzoic acid | 12 | 90% |
This dual reactivity enables tunable surface properties (e.g., hydrophilicity, bioactivity) in silicone elastomers for medical devices or sensors.
Surface Engineering and Coatings
The hydrolytic stability of TBDMS ethers allows aziridine-silyl ethers to act as adhesion promoters. Upon exposure to moisture, the silyl group undergoes slow hydrolysis to silanol (–SiOH), which bonds to oxide surfaces (e.g., glass, metals). Concurrently, the aziridine group reacts with carbonyl-containing substrates (e.g., polyurethanes), creating covalent interlayer linkages .
While not directly cited, aziridine derivatives are explored in antimicrobial drug development. Patent WO2006020561A2 highlights aziridine-containing naphthyridines as inhibitors of bacterial DNA gyrase . The TBDMS group in 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]aziridine could serve as a prodrug moiety, with enzymatic cleavage releasing the active aziridine pharmacophore.
Bioconjugation and Prodrug Design
The strained aziridine ring reacts selectively with thiols (–SH) and amines (–NH₂) under physiological conditions. This enables site-specific protein modification or drug targeting. For example, TBDMS-protected aziridines could deliver cytotoxic agents to tumor cells, with the silyl group enhancing plasma stability until enzymatic activation .
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